molecular formula C7H11NS B13581387 (2,4-Dimethylthiophen-3-yl)methanamine

(2,4-Dimethylthiophen-3-yl)methanamine

Cat. No.: B13581387
M. Wt: 141.24 g/mol
InChI Key: DPEQHJAZHGTIMR-UHFFFAOYSA-N
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Description

(2,4-Dimethylthiophen-3-yl)methanamine is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a thiophene ring substituted with two methyl groups at the 2 and 4 positions and an amine group at the 3 position. It is a colorless to pale yellow liquid or solid, depending on the specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylthiophen-3-yl)methanamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Methylation: The thiophene ring is then methylated at the 2 and 4 positions using methylating agents like methyl iodide in the presence of a base.

    Amination: The final step involves the introduction of the amine group at the 3 position. This can be achieved through nucleophilic substitution reactions using reagents like ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylthiophen-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Various alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2,4-Dimethylthiophen-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (2,4-Dimethylthiophen-3-yl)methanamine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dimethylthiophen-3-yl)methanamine: Similar structure but with methyl groups at the 2 and 5 positions.

    (4,5-Dimethylthiophen-3-yl)methanamine: Methyl groups at the 4 and 5 positions.

    (2,4-Dimethylthiophen-3-yl)cyclohexylmethanamine: Contains a cyclohexyl group instead of a simple amine.

Uniqueness

(2,4-Dimethylthiophen-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 4 positions can affect the electronic properties of the thiophene ring, making it distinct from other similar compounds.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

(2,4-dimethylthiophen-3-yl)methanamine

InChI

InChI=1S/C7H11NS/c1-5-4-9-6(2)7(5)3-8/h4H,3,8H2,1-2H3

InChI Key

DPEQHJAZHGTIMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1CN)C

Origin of Product

United States

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